rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine: is a chiral compound with significant interest in various fields of scientific research. The compound features a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group, making it a valuable molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, potentially forming secondary amines or reduced benzyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Secondary amines, reduced benzyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is used as a building block in organic synthesis, particularly in the development of new chiral catalysts and ligands.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of stereochemistry on biological function.
Medicine: Research into this compound includes its potential use as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, the compound is explored for its applications in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the chiral nature of the molecule can influence its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-(3R,4S)-4-(4-methoxyphenyl)-1-(1-phenylcyclopentanecarbonyl)pyrrolidin-3-amine hydrochloride
- rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(trifluoromethyl)pyrrolidin-3-amine hydrochloride
Uniqueness: rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzyl group contributes to its binding interactions with biological targets.
Properties
CAS No. |
1218724-49-2 |
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Molecular Formula |
C12H15F3N2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-7-17(8-11(10)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2/t10-,11-/m1/s1 |
InChI Key |
WMMPTAKSLQNVBD-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C(F)(F)F |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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